molecular formula C8H6FNO3 B14848459 4-Acetyl-6-fluoropyridine-2-carboxylic acid

4-Acetyl-6-fluoropyridine-2-carboxylic acid

Cat. No.: B14848459
M. Wt: 183.14 g/mol
InChI Key: IHDBRTFWIJKGTL-UHFFFAOYSA-N
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Description

4-Acetyl-6-fluoropyridine-2-carboxylic acid is a fluorinated pyridine derivative. The presence of fluorine in the aromatic ring imparts unique physical, chemical, and biological properties to the compound. Fluorinated pyridines are known for their reduced basicity and lower reactivity compared to their chlorinated and brominated analogues

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-6-fluoropyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, fluorination of pyridine by complex aluminum fluoride and copper fluoride at high temperatures (450–500°C) can yield fluoropyridines . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine .

Industrial Production Methods: Industrial production of fluorinated pyridines often employs large-scale fluorination techniques using specialized fluorinating agents and reactors designed to handle high temperatures and corrosive materials. The choice of fluorinating agent and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-6-fluoropyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atom in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Acetyl-6-fluoropyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical agents due to their stability and bioavailability.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Acetyl-6-fluoropyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity and reactivity. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes.

Comparison with Similar Compounds

    6-Fluoro-2-pyridinecarboxylic acid: This compound shares the fluorinated pyridine core but lacks the acetyl group.

    2-Fluoro-6-methylpyridine: Similar in structure but with a methyl group instead of an acetyl group.

Uniqueness: 4-Acetyl-6-fluoropyridine-2-carboxylic acid is unique due to the presence of both the acetyl and carboxylic acid functional groups, which can influence its reactivity and potential applications. The combination of these groups with the fluorinated pyridine core makes it a versatile compound for various chemical and biological studies.

Properties

Molecular Formula

C8H6FNO3

Molecular Weight

183.14 g/mol

IUPAC Name

4-acetyl-6-fluoropyridine-2-carboxylic acid

InChI

InChI=1S/C8H6FNO3/c1-4(11)5-2-6(8(12)13)10-7(9)3-5/h2-3H,1H3,(H,12,13)

InChI Key

IHDBRTFWIJKGTL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)F)C(=O)O

Origin of Product

United States

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